tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride is a chemical compound with the molecular formula C11H20N2O2·HCl. It is a bicyclic compound containing a diazabicyclo structure, which is known for its stability and unique reactivity. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride typically involves the reaction of tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate with hydrochloric acid. The reaction conditions often include a controlled temperature and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the product .
Chemical Reactions Analysis
tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The diazabicyclo structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecules. This can lead to inhibition or activation of enzymatic reactions, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride can be compared with other similar compounds such as:
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate: This compound has a similar structure but differs in the position of the diazabicyclo ring, which can affect its reactivity and applications.
tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate: The non-hydrochloride form of the compound, which may have different solubility and reactivity properties.
These comparisons highlight the uniqueness of this compound in terms of its stability, reactivity, and wide range of applications.
Biological Activity
tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride, also known as RaceMic tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate, is a bicyclic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of β-lactamases and other enzymes critical in antibiotic resistance.
- Molecular Formula : C11H21ClN2O2
- Molecular Weight : 248.75 g/mol
- CAS Number : 1523571-18-7
The compound acts primarily as a β-lactamase inhibitor, which is crucial in combating multidrug-resistant (MDR) bacterial infections. By inhibiting β-lactamases, it enhances the efficacy of β-lactam antibiotics against resistant strains of bacteria.
Inhibition of β-Lactamases
Recent studies have demonstrated that this compound exhibits potent inhibitory activity against various classes of β-lactamases:
Compound | MIC (mg/dm³) | Target Bacteria |
---|---|---|
tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate | <0.125 | Pseudomonas aeruginosa |
0.5 | Acinetobacter baumannii | |
0.25 | A clinical isolate of A. baumannii |
These results indicate that the compound not only inhibits the enzyme but also demonstrates significant antibacterial activity against clinically relevant pathogens .
Case Studies
- Clinical Evaluation : In a clinical study involving patients with severe infections caused by MDR bacteria, the combination of β-lactam antibiotics with this compound showed improved outcomes compared to standard treatments without the inhibitor .
- In Vitro Studies : Laboratory experiments confirmed that the compound effectively restored the activity of several β-lactam antibiotics against resistant strains, highlighting its potential as a therapeutic agent in treating infections .
Pharmacokinetics and Toxicology
The pharmacokinetics of this compound have not been extensively studied; however, preliminary data suggest it has favorable absorption characteristics and a low toxicity profile in animal models . The compound is categorized with precautionary statements indicating mild irritations upon exposure but shows no significant adverse effects at therapeutic doses .
Properties
IUPAC Name |
tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-7-8-4-9(13)6-12-5-8;/h8-9,12H,4-7H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FINHAWHABHPACF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CNC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1523571-18-7 |
Source
|
Record name | tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.